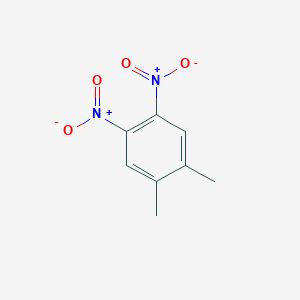
棕榈霉素 C3
描述
棕榈霉素C3是螺双萘家族的一员,该家族是真菌代谢产物,以其多样的生物活性而闻名。这些化合物以其独特的螺缩酮结构为特征,该结构由两个通过螺缩酮键桥接的1,8-二羟基萘衍生单元组成。棕榈霉素C3已从内生真菌Berkleasmium sp. 的培养物中分离出来。Dzf12并表现出显着的抗菌和抗氧化活性 .
科学研究应用
棕榈霉素C3具有广泛的科学研究应用:
化学: 用作研究螺缩酮合成和反应性的模型化合物。
生物学: 研究其抗菌和抗氧化特性。
医药: 探索其潜在的抗癌和抗真菌活性。
作用机制
棕榈霉素C3的作用机制涉及其与各种分子靶标和途径的相互作用。它通过破坏微生物的细胞膜完整性而发挥其抗菌作用。其抗氧化活性归因于其清除自由基和抑制氧化应激的能力。 该化合物还通过诱导凋亡和抑制细胞增殖而对癌细胞表现出细胞毒性作用 .
生化分析
Biochemical Properties
Palmarumycin C3 interacts with various enzymes, proteins, and other biomolecules in biochemical reactionsIt is known that Palmarumycin C3 exhibits significant cytotoxicities against various human tumor cell lines .
Cellular Effects
Palmarumycin C3 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Palmarumycin C3 has shown excellent cytotoxicities against human breast carcinoma MCF-7 and promyelocytic leukemia HL60 .
Molecular Mechanism
The molecular mechanism of action of Palmarumycin C3 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how Palmarumycin C3 exerts its effects at the molecular level are still being researched.
准备方法
合成路线和反应条件
棕榈霉素C3的全合成涉及几个关键步骤,包括环氧化、还原和开环反应。合成通常从1,8-二羟基萘和5-甲氧基四氢萘酮作为起始原料开始。该过程包括:
环氧化: 由N-苄基辛可宁氯化物催化。
还原: 由有机硒试剂介导。
开环和消除: 由氯化铈(III)水合物促进
工业生产方法
棕榈霉素C3的工业生产方法没有得到很好的记录,可能是由于其复杂的合成以及所需试剂和条件的特异性。大多数生产是在研究实验室进行,而不是在工业规模上进行。
化学反应分析
反应类型
棕榈霉素C3会发生各种化学反应,包括:
氧化: 转化为其他螺双萘衍生物。
还原: 形成还原的类似物。
取代: 引入不同的官能团以修饰其生物活性
常用试剂和条件
氧化: 通常涉及过氧化氢或其他过氧化物等试剂。
还原: 使用有机硒试剂或硼氢化钠。
取代: 采用各种卤化剂或其他亲电试剂
主要产品
这些反应形成的主要产物包括棕榈霉素C3的各种类似物,例如棕榈霉素BG1、BG2和Guignardin E,它们表现出不同的生物活性 .
相似化合物的比较
类似化合物
- 棕榈霉素BG1
- 棕榈霉素BG2
- Guignardin E
- 棕榈霉素CP17
独特性
棕榈霉素C3的独特性在于与类似物相比,它具有更强的抗菌和抗氧化活性。 其特殊的螺缩酮结构以及独特官能团的存在使其具有独特的生物活性 .
属性
IUPAC Name |
(1aR,7aS)-3,6-dihydroxyspiro[1a,7a-dihydronaphtho[2,3-b]oxirene-2,3'-2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene]-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O6/c21-10-7-8-11(22)16-15(10)17(23)18-19(24-18)20(16)25-12-5-1-3-9-4-2-6-13(26-20)14(9)12/h1-8,18-19,21-22H/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXBHYOFNNANPN-RTBURBONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)OC4(C5C(O5)C(=O)C6=C(C=CC(=C64)O)O)OC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)C(=O)C6=C(C=CC(=C64)O)O)OC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antimicrobial activities of Palmarumycin C3 and how does it compare to Palmarumycin C2?
A1: Palmarumycin C3 exhibits stronger antimicrobial activity compared to Palmarumycin C2. [] This suggests that the structural differences between the two compounds contribute to their varying levels of efficacy against microorganisms. Further research is needed to understand the specific mechanism of action and the range of microorganisms susceptible to Palmarumycin C3.
Q2: How does the addition of 1-Hexadecene to the culture of endophytic fungus Berkleasmium sp. Dzf12 impact the yield of Palmarumycin C3?
A2: Supplementing the culture medium of Berkleasmium sp. Dzf12 with 1-Hexadecene significantly boosts the production of Palmarumycin C3. Specifically, adding 10% 1-Hexadecene on the 6th day of culture resulted in a remarkable 59.50-fold increase in Palmarumycin C3 yield (1.19 g/L) compared to the control group (0.02 g/L). [] This suggests that 1-Hexadecene potentially acts as an elicitor, triggering metabolic pathways within the fungus that favor Palmarumycin C3 biosynthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


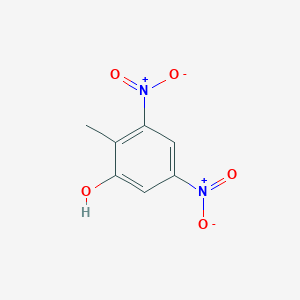
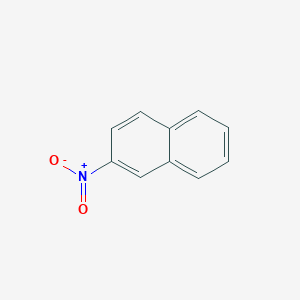
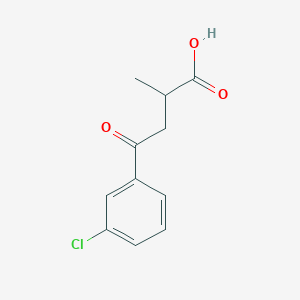

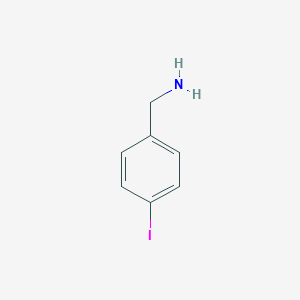
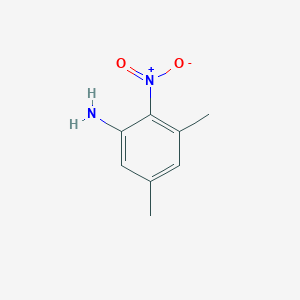
![4-[(Methylamino)methyl]benzoic acid](/img/structure/B181655.png)


